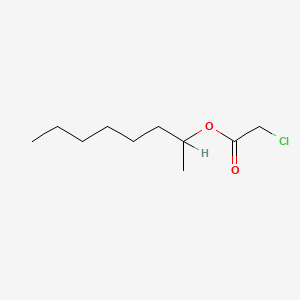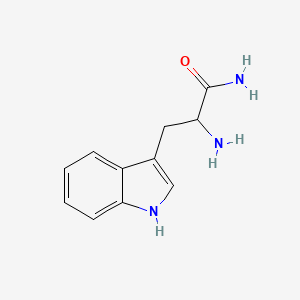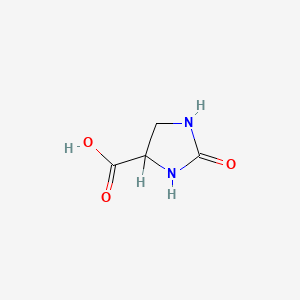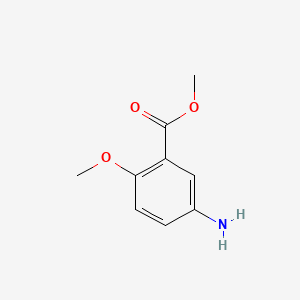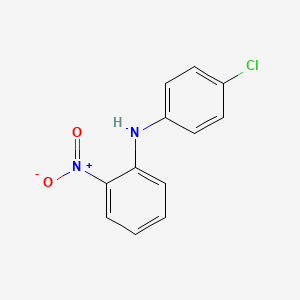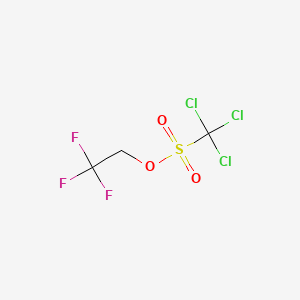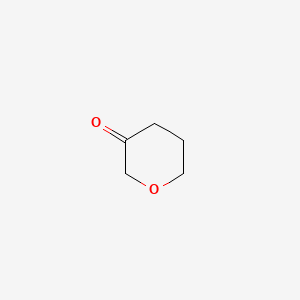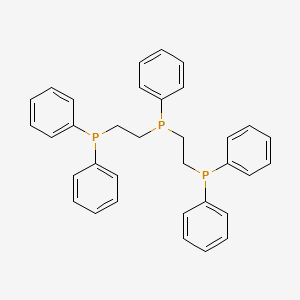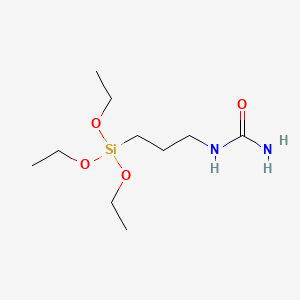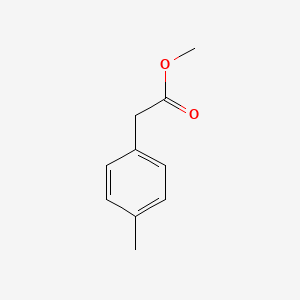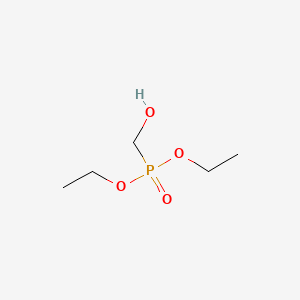
Diethyl (hydroxymethyl)phosphonate
Overview
Description
Diethyl (hydroxymethyl)phosphonate, also known as (hydroxymethyl)phosphonic acid diethyl ester or diethyl phosphonomethanol, is a clear, colorless to yellow viscous liquid with the molecular formula C5H13O4P and a molecular weight of 168.13 g/mol . This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Diethyl (hydroxymethyl)phosphonate is a versatile reagent used in a variety of chemical reactions . It is known to interact with various biological and chemical entities in its different applications .
Mode of Action
The exact mode of action of this compound depends on the context of its use. In general, it acts as a reactant in chemical synthesis, participating in reactions to form new compounds . For example, it is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanates, which are used in antiproliferative studies .
Biochemical Pathways
This compound is involved in various biochemical pathways depending on its application. For instance, it is used in the synthesis of phosphonates for anti-HIV-1 activity . It is also involved in the synthesis of homo and copolymers of phosphonated norbornenes . Furthermore, it is used in studies of FBPase inhibition by phosphonic acid-containing thiazoles .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that these properties would vary depending on the specific context and conditions of its use .
Result of Action
The result of this compound’s action is the formation of new compounds in chemical reactions . For example, it is used to synthesize α and β-dialkoxyphosphoryl isothiocyanates, which have been used in antiproliferative studies . It also contributes to the synthesis of phosphonates with anti-HIV-1 activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. Specific details would depend on the particular context of its use .
Biochemical Analysis
Biochemical Properties
Diethyl (hydroxymethyl)phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes such as phosphonates and phosphinates, which are involved in hydrolysis and dealkylation reactions . These interactions are crucial for the formation of biologically active phosphonic acids, which have applications in antibacterial, antiviral, and anticancer therapies . The compound’s ability to form stable complexes with metal ions also enhances its utility in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit enzymes such as fructose-1,6-bisphosphatase (FBPase), which plays a role in gluconeogenesis . This inhibition can lead to alterations in glucose metabolism and energy production within cells. Additionally, the compound’s interaction with dendritic polyglycerol anions can inhibit L-selectin, affecting cell adhesion and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways . The compound’s phosphonate group allows it to form strong bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is essential for its role in therapeutic applications, such as anti-HIV-1 activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies involving enzyme inhibition and metabolic alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in hydrolysis and dealkylation reactions, leading to the formation of phosphonic acids . These metabolic transformations are essential for the compound’s biological activity and therapeutic applications. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . This distribution is critical for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm, where it interacts with various enzymes and metabolic pathways . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .
Preparation Methods
Diethyl (hydroxymethyl)phosphonate is typically synthesized through the hydroxymethylation reaction of diethyl phosphite with formaldehyde . The reaction is highly exothermic and requires precise control of reaction conditions to minimize by-products and achieve high purity and yield. The optimal reaction conditions include a molar ratio of diethyl phosphite to formaldehyde ranging from 1:1.0 to 1:1.3, a reaction temperature of 100-120°C, and a reaction pressure of 3-5 kPa . Industrial production methods often employ continuous synthesis using microfluidic reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Diethyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It participates in substitution reactions to form various phosphonate esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include α and β-dialkoxyphosphoryl isothiocyanates, which are used in antiproliferative studies .
Scientific Research Applications
Diethyl (hydroxymethyl)phosphonate has numerous applications in scientific research:
Biology: It is involved in the synthesis of dendritic polyglycerol anions for L-selectin inhibition.
Medicine: It is used in the synthesis of antiviral drugs such as tenofovir dipivoxil and adefovir dipivoxil.
Industry: It is employed in the production of flame retardants, plastic additives, and corrosion inhibitors.
Comparison with Similar Compounds
Diethyl (hydroxymethyl)phosphonate is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Dimethyl (hydroxymethyl)phosphonate: Similar in structure but with different alkyl groups.
Diethyl phosphite: Lacks the hydroxymethyl group, resulting in different reactivity.
Diethyl phosphonomethanol: Another name for this compound.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
diethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGWWBLTJLKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062838 | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3084-40-0 | |
| Record name | Diethyl P-(hydroxymethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl phosphonomethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHONOMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR74SN9XT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
